molecular formula C13H12ClNO2 B11778955 Methyl 5-(2-chlorobenzyl)-1H-pyrrole-2-carboxylate

Methyl 5-(2-chlorobenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11778955
M. Wt: 249.69 g/mol
InChI Key: SWJPZYSNQFIHJQ-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorobenzyl)-1H-pyrrole-2-carboxylate: is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a methyl ester group at the 2-position and a 2-chlorobenzyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-chlorobenzyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxylic acid group at the 2-position of the pyrrole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(2-chlorobenzyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-chlorobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect signaling pathways by binding to active sites or allosteric sites on proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

  • Methyl 5-(2-bromobenzyl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(2-methylbenzyl)-1H-pyrrole-2-carboxylate

Uniqueness: Methyl 5-(2-chlorobenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 2-chlorobenzyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

methyl 5-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12ClNO2/c1-17-13(16)12-7-6-10(15-12)8-9-4-2-3-5-11(9)14/h2-7,15H,8H2,1H3

InChI Key

SWJPZYSNQFIHJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)CC2=CC=CC=C2Cl

Origin of Product

United States

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